molecular formula C15H13N3O2 B3147856 5-nitro-1-(1-phenylethyl)-1H-benzimidazole CAS No. 632301-31-6

5-nitro-1-(1-phenylethyl)-1H-benzimidazole

Cat. No.: B3147856
CAS No.: 632301-31-6
M. Wt: 267.28 g/mol
InChI Key: IWGVZBKCNAMNAE-UHFFFAOYSA-N
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Description

5-nitro-1-(1-phenylethyl)-1H-benzimidazole is a derivative of the non-linear optical material 5-nitro-N-(1-phenylethyl)pyridin-2-amine . It has been investigated for its solid-state non-linear optical properties .


Synthesis Analysis

The synthesis of this compound involves a series of small structural changes to (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine . The installation of a methyl group in the 3-position of the heterocyclic ring or at the amino nitrogen atom resulted in the most promising materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a delicate interplay between molecular conformation and intermolecular interactions, which determines the packing arrangements . The molecular formula is C15H13N3O2, and the molecular weight is 267.28 .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

5-Nitro-1-(1-phenylethyl)-1H-benzimidazole derivatives have shown significant promise in antimicrobial and antitubercular activities. A study reported the synthesis of novel 5-(nitro/bromo)-styryl-2-benzimidazoles and tested their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds demonstrated higher antitubercular activity and also showed effectiveness against various microorganisms (Shingalapur, Hosamani, & Keri, 2009). Another study synthesized a library of 5-nitro-2-aryl substituted-1H-benzimidazoles, which exhibited in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi (Hosamani, Seetharamareddy, Keri, Hanamanthagouda, & Moloney, 2009).

Potential Anticancer Agents

Some derivatives of this compound have been evaluated for their anticancer properties. For instance, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and tested against human neoplastic cell lines. One compound showed significant cytotoxicity and induced apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent (Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodríguez, 2011).

Antihypertensive Activity

Some benzimidazole derivatives, including those related to this compound, have shown potential as antihypertensive agents. A study synthesized benzimidazole derivatives and screened them for antihypertensive activity, observing significant effects on blood pressure (Sharma, Kohli, & Sharma, 2010). Another study designed and synthesized new 5-nitro benzimidazole derivatives as angiotensin II receptor antagonists, which effectively decreased blood pressure in hypertensive rats (Zhu, Da, Wu, Zheng, Zhu, Wang, Yan, & Chen, 2014).

Vasorelaxant Properties

This compound derivatives also exhibit vasorelaxant properties. A study recorded the relaxant activity of various benzimidazole derivatives on isolated rat aortic rings. Some compounds showed potent vasorelaxant leads, suggesting potential applications in hypertensive diseases (Estrada-Soto, Villalobos-Molina, Aguirre-Crespo, Vergara-Galicia, Moreno-Díaz, Torres-Piedra, & Navarrete-Vázquez, 2006).

Properties

IUPAC Name

5-nitro-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11(12-5-3-2-4-6-12)17-10-16-14-9-13(18(19)20)7-8-15(14)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGVZBKCNAMNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266520
Record name 5-Nitro-1-(1-phenylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632301-31-6
Record name 5-Nitro-1-(1-phenylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632301-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1-(1-phenylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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